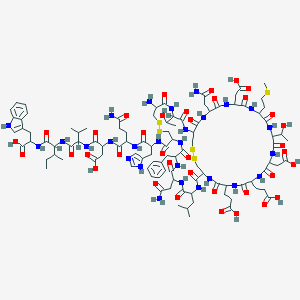
サラフォトキシン 6c
説明
サラフォトキシン 6C は、Atractaspis engaddensis ヘビの毒から単離されたペプチド毒素です。サラフォトキシンファミリーに属し、強力な血管収縮作用で知られています。 This compound は、特にエンドセリン B 受容体の作動薬として作用するため、薬理学研究において貴重なツールとなっています .
科学的研究の応用
Sarafotoxin 6C has a wide range of applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and folding.
Biology: Investigates the role of endothelin receptors in various physiological processes.
Medicine: Explores potential therapeutic applications in cardiovascular diseases due to its vasoconstrictive properties.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
作用機序
サラフォトキシン 6C は、血管平滑筋細胞の表面にあるエンドセリン B 受容体に結合することにより作用を発揮します。この結合は、細胞内イベントのカスケードを引き起こし、ホスホリパーゼ C (PLC) の活性化につながります。PLC は、ホスファチジルイノシトール 4,5-ビスリン酸 (PIP₂) をイノシトール 1,4,5-三リン酸 (IP₃) とジアシルグリセロール (DAG) に加水分解します。 IP₃ は、細胞内貯蔵場所からカルシウムイオンの放出を誘導し、筋肉の収縮と血管収縮を引き起こします .
生化学分析
Biochemical Properties
Sarafotoxin 6c interacts with the endothelin-B receptor, a G protein-coupled receptor, to exert its effects . The activation of this receptor leads to vasoconstriction, which is the narrowing of blood vessels . This interaction is a key part of the biochemical reaction involving Sarafotoxin 6c .
Cellular Effects
Sarafotoxin 6c has significant effects on various types of cells, particularly those in the cardiovascular system. Its primary effect is to cause vasoconstriction in both endothelium-intact and endothelium-denuded vessels . This can influence cell function by altering blood flow and pressure within the vessels .
Molecular Mechanism
The molecular mechanism of Sarafotoxin 6c involves its binding to the endothelin-B receptor . This binding activates the receptor, leading to a series of intracellular events that ultimately result in vasoconstriction .
Temporal Effects in Laboratory Settings
The effects of Sarafotoxin 6c can change over time in laboratory settings. For example, chronic hypoxia had an effect on the sensitivity of the main pulmonary arteries to Sarafotoxin 6c
Dosage Effects in Animal Models
In animal models, the effects of Sarafotoxin 6c can vary with different dosages . For example, in a study with male Wister rats, Sarafotoxin 6c caused vasoconstriction with a maximum response 30% of that to ET-1 in both endothelium-intact and endothelium-denuded vessels
Metabolic Pathways
Its primary mechanism of action involves the endothelin-B receptor, suggesting that it may play a role in the endothelin signaling pathway .
Transport and Distribution
Given its role as an endothelin-B receptor agonist, it is likely that it is transported to areas of the body where these receptors are present .
Subcellular Localization
Given its role as an endothelin-B receptor agonist, it is likely that it is localized to the cell membrane where these receptors are present .
準備方法
合成経路と反応条件
サラフォトキシン 6C は、固相ペプチド合成 (SPPS) を使用して合成できます。これは、ペプチドの製造によく用いられる方法です。このプロセスでは、固体樹脂に固定された成長中のペプチド鎖に、アミノ酸を順次付加します。反応条件としては、一般的に、N,N'-ジイソプロピルカルボジイミド (DIC) やヒドロキシベンゾトリアゾール (HOBt) などのカップリング試薬を用いて、ペプチド結合形成を促進します。 脱保護工程は、トリフルオロ酢酸 (TFA) を用いてアミノ酸の保護基を除去することにより行われます .
工業的製造方法
This compound の工業的製造は、実験室での合成と同様の原理に従いますが、規模が大きくなります。効率と収率を高めるために、自動ペプチド合成装置が頻繁に使用されます。 精製は、高速液体クロマトグラフィー (HPLC) により行われ、最終生成物の純度と品質が保証されます .
化学反応の分析
反応の種類
サラフォトキシン 6C は、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、システイン残基の硫黄原子で起こり、ジスルフィド結合を形成する可能性があります。
還元: ジスルフィド結合は、ジチオスレイトール (DTT) などの還元剤を用いて、遊離のチオール基に還元できます。
一般的な試薬と条件
酸化: 過酸化水素 (H₂O₂) またはヨウ素 (I₂) を穏やかな条件下で使用できます。
還元: ジチオスレイトール (DTT) またはトリス (2-カルボキシエチル) ホスフィン (TCEP) は、一般的な還元剤です。
生成される主な生成物
酸化: システイン残基間のジスルフィド結合の形成。
還元: 還元されたシステイン残基からの遊離チオール基。
科学研究への応用
This compound は、科学研究において幅広い用途があります。
化学: ペプチド合成とフォールディングを研究するためのモデルペプチドとして使用されます。
生物学: さまざまな生理学的プロセスにおけるエンドセリン受容体の役割を調査します。
医学: 血管収縮作用により、心血管疾患における潜在的な治療応用を探求します。
類似化合物との比較
サラフォトキシン 6C は、サラフォトキシン 6A、サラフォトキシン 6B、エンドセリンを含むペプチドファミリーの一部です。これらの化合物はすべて血管収縮作用を共有していますが、this compound は、エンドセリン B 受容体に対する高い特異性でユニークです。 この特異性により、エンドセリン受容体サブタイプの異なる役割を研究するのに特に役立ちます .
類似化合物
- サラフォトキシン 6A
- サラフォトキシン 6B
- エンドセリン 1
- エンドセリン 2
- エンドセリン 3
This compound のユニークな受容体特異性と強力な生物活性は、基礎研究と応用研究の両方において貴重な化合物となっています。
特性
IUPAC Name |
3-[[5-amino-2-[[2-[[31-amino-22,42-bis(2-amino-2-oxoethyl)-39-benzyl-4,7-bis(2-carboxyethyl)-10,19-bis(carboxymethyl)-13,28-bis(1-hydroxyethyl)-45-(2-methylpropyl)-16-(2-methylsulfanylethyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C103H147N27O37S5/c1-10-46(6)80(100(163)123-67(103(166)167)30-50-37-109-54-19-15-14-18-52(50)54)128-99(162)79(45(4)5)127-95(158)66(36-78(144)145)120-85(148)55(20-23-71(105)133)112-90(153)61(31-51-38-108-43-110-51)117-97(160)69-40-170-169-39-53(104)83(146)129-81(47(7)131)102(165)126-70-42-172-171-41-68(96(159)115-59(28-44(2)3)88(151)118-62(32-72(106)134)91(154)116-60(89(152)125-69)29-49-16-12-11-13-17-49)124-86(149)57(22-25-75(138)139)111-84(147)56(21-24-74(136)137)113-94(157)65(35-77(142)143)122-101(164)82(48(8)132)130-87(150)58(26-27-168-9)114-93(156)64(34-76(140)141)121-92(155)63(33-73(107)135)119-98(70)161/h11-19,37-38,43-48,53,55-70,79-82,109,131-132H,10,20-36,39-42,104H2,1-9H3,(H2,105,133)(H2,106,134)(H2,107,135)(H,108,110)(H,111,147)(H,112,153)(H,113,157)(H,114,156)(H,115,159)(H,116,154)(H,117,160)(H,118,151)(H,119,161)(H,120,148)(H,121,155)(H,122,164)(H,123,163)(H,124,149)(H,125,152)(H,126,165)(H,127,158)(H,128,162)(H,129,146)(H,130,150)(H,136,137)(H,138,139)(H,140,141)(H,142,143)(H,144,145)(H,166,167) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPHPKVWHQLBBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CN=CN3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC(=O)N)CC(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CC(=O)N)CC(=O)O)CCSC)C(C)O)CC(=O)O)CCC(=O)O)CCC(=O)O)C(C)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C103H147N27O37S5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201337135 | |
| Record name | Sarafotoxin S 6c | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201337135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2515.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121695-87-2 | |
| Record name | Sarafotoxin S 6c | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121695872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sarafotoxin S 6c | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201337135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 121695-87-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


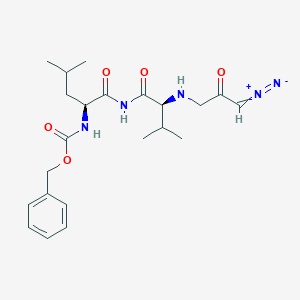
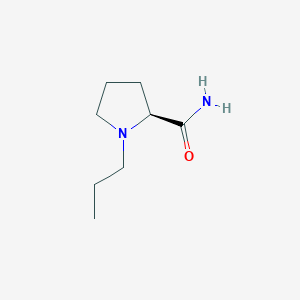
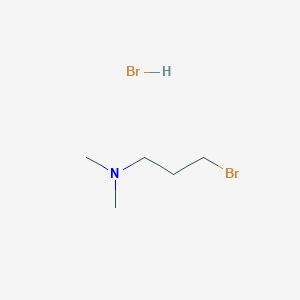
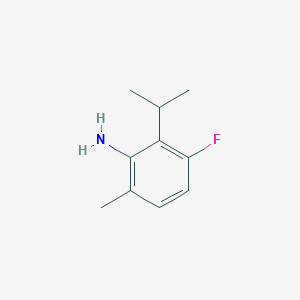
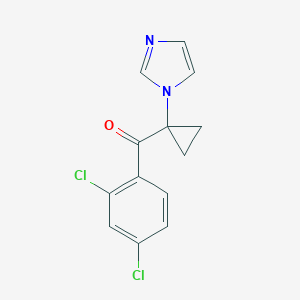

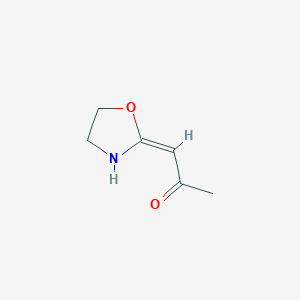
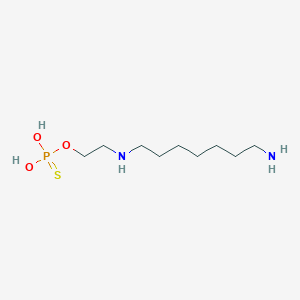

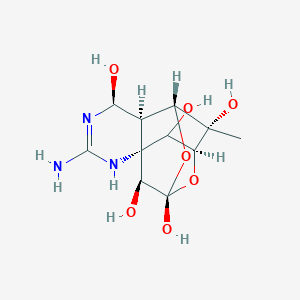
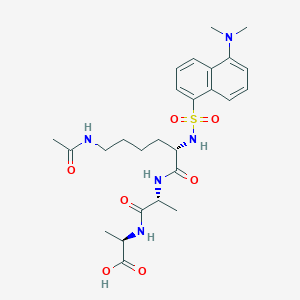
![P-[Tetrahydropyran-2-yloxy]phenylacetylene](/img/structure/B38020.png)
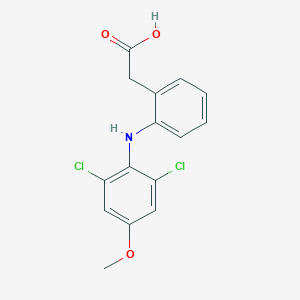
![2-[[(2S)-1-[[2-amino-3-[[(2S)-2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B38028.png)
